N-硬脂酰牛磺酸

描述

Synthesis Analysis

The synthesis of taurine derivatives, including NST, often involves N-terminal taurine acylations. This method allows for the creation of water-soluble peptidomimetics with taurine-containing peptides, N- and O-conjugates, and sulfonopeptides. The process typically uses N-protection of taurine with Cbz and SO2-activation with benzotriazole followed by coupling with amino esters, dipeptides, and nucleophiles (Vertesaljai et al., 2014).

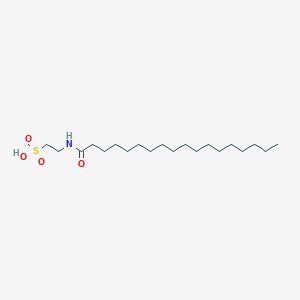

Molecular Structure Analysis

The molecular structure of NST involves a taurine molecule where the amino group is acylated with a stearoyl moiety, creating a compound that combines the properties of taurine with the long hydrophobic chain of stearic acid. This structure contributes to its unique physicochemical properties, enabling it to interact with biological membranes and proteins differently than taurine alone.

Chemical Reactions and Properties

NST's chemical properties are influenced by both the sulfonic acid group of taurine and the stearoyl chain. Taurine's reactivity, especially in forming N- and O-conjugates, plays a significant role in the compound's ability to participate in various chemical reactions. These reactions can include esterification and sulfonation processes crucial for synthesizing NST and related compounds (Vertesaljai et al., 2014).

Physical Properties Analysis

The physical properties of NST, such as solubility, melting point, and thermal stability, are significantly affected by the hydrophobic stearoyl chain and the hydrophilic taurine portion. The amphiphilic nature of NST makes it soluble in various solvents, affecting its application in different fields. The specific physical properties would depend on the synthesis method and the conditions under which NST is prepared and stored.

Chemical Properties Analysis

NST's chemical properties include its behavior in biological systems, reactivity with other compounds, and stability under different conditions. The stearoyl moiety's presence impacts NST's interaction with cell membranes, potentially affecting its absorption, distribution, and mechanism of action within biological systems. Moreover, the stability of NST in different pH environments and its reactivity with other molecules are crucial for its application in research and industry.

科学研究应用

睾丸和精子毒性改善:牛磺酸已被证明在减轻瘦体酮癸酸诱导的大鼠精子质量不佳和睾丸毒性方面具有有效性。这一发现表明其潜力在于促进类固醇合成并提供抗氧化、抗炎和抗凋亡效果 (Ahmed, 2015)。

脂质谱调节:发现牛磺酸部分预防了合成类固醇对脂质谱的负面影响,表明其在与高水平血浆雄激素相关的疾病中具有治疗潜力 (Roșca et al., 2019)。

各种疾病的治疗潜力:包括N-硬脂酰牛磺酸在内的牛磺酸类似物具有作为抗癫痫、抗酒精和抗癌剂的潜力 (Gupta, Win, & Bittner, 2005)。

大脑发育和神经系统疾病:牛磺酸在大脑发育中发挥重要作用,包括神经元增殖和干细胞分化。它还被认为在临床应用中改善大脑发育 (Li, Gao, & Liu, 2017)。

中风和炎症:牛磺酸通过抑制炎症减少缺血性脑损伤,并在中风治疗中显示潜力 (Sun et al., 2012)。

肥胖和炎症:牛磺酸补充,结合营养指导,可以增加肥胖女性的脂联素水平,并降低炎症和脂质过氧化标志物 (Rosa et al., 2014)。

免疫调节特性:牛磺酸在调节各种细胞类型的凋亡中起关键作用,并具有潜在的免疫调节特性 (Redmond, Stapleton, Neary, & Bouchier‐Hayes, 1998)。

神经发育障碍的治疗作用:它在神经发育障碍中发挥治疗作用,并对神经退行性疾病、中风、癫痫和糖尿病神经病变等神经系统疾病具有改善作用 (Jakaria et al., 2019)。

癌症进展和炎症性疾病:牛磺酸及其卤胺类化合物可以诱导对抗炎症性疾病的反应,并改善癌症治疗结果 (Baliou et al., 2020)。

糖尿病:牛磺酸具有对抗1型和2型糖尿病及其并发症有益的细胞保护特性 (Sirdah, 2015)。

属性

IUPAC Name |

2-(octadecanoylamino)ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H41NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)21-18-19-26(23,24)25/h2-19H2,1H3,(H,21,22)(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMIJIHJZVURGQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70276578 | |

| Record name | N-Stearoyl Taurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Stearoyl Taurine | |

CAS RN |

63155-80-6 | |

| Record name | N-Stearoyl Taurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Stearoyltaurine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

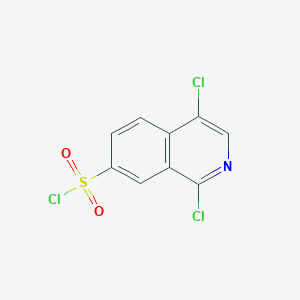

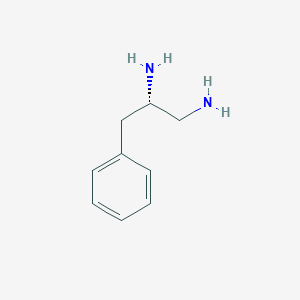

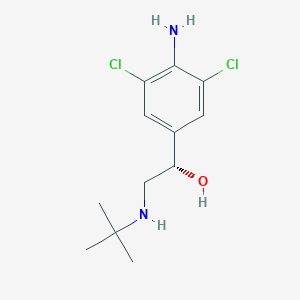

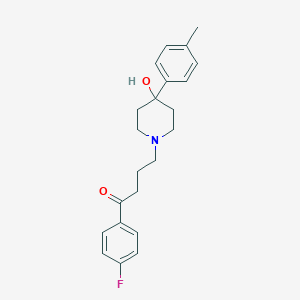

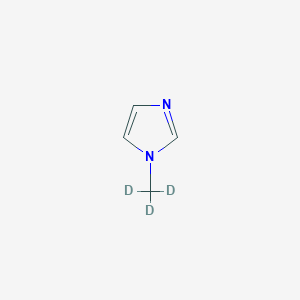

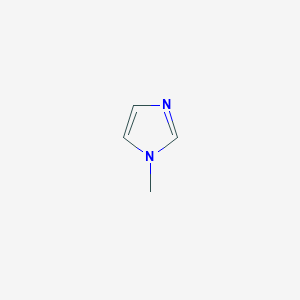

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-[[3-(4-fluorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl]methyl]urea](/img/structure/B24166.png)